molecular formula C11H12N4O3S B12001766 4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide CAS No. 5836-39-5

4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B12001766
CAS No.: 5836-39-5
M. Wt: 280.31 g/mol
InChI Key: KSMFEAVFAAFSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of 4-(Pyrazol-1-yl)benzenesulfonamide Scaffolds in Drug Discovery

The development of 4-(pyrazol-1-yl)benzenesulfonamide scaffolds represents a systematic evolution in medicinal chemistry, beginning with early observations of their antimicrobial properties and expanding to encompass diverse therapeutic applications. Initial research efforts focused on simple derivatives lacking complex substitution patterns, but these early compounds already demonstrated significant biological activities against various pathogenic organisms. The progression from basic structures to more sophisticated derivatives has been driven by increasing understanding of structure-activity relationships and the desire to optimize therapeutic indices while minimizing adverse effects. Historical development patterns show that researchers gradually introduced various substituents on both the pyrazole ring and the benzenesulfonamide moiety, systematically exploring how these modifications affected biological activities and pharmacokinetic properties.

Contemporary research has established that the positioning and nature of substituents on the pyrazole ring dramatically influence the biological profiles of 4-(pyrazol-1-yl)benzenesulfonamide derivatives. Studies have revealed that modifications at the 3, 4, and 5 positions of the pyrazole ring can enhance selectivity for specific enzyme targets, particularly carbonic anhydrases and various metabolic enzymes. The incorporation of electron-withdrawing groups such as halogens and nitroso functionalities has proven particularly effective in enhancing antimicrobial and anticancer activities. Recent investigations have demonstrated that 4-(pyrazol-1-yl)benzenesulfonamide derivatives exhibit remarkable versatility in targeting multiple enzyme systems, with some compounds showing nanomolar inhibition constants against carbonic anhydrase isoforms. These developments have positioned this scaffold as a privileged structure in enzyme inhibitor design, with ongoing research focusing on optimizing selectivity profiles and expanding therapeutic applications.

The evolution of synthetic methodologies for preparing 4-(pyrazol-1-yl)benzenesulfonamide scaffolds has paralleled advances in understanding their biological activities, with researchers developing increasingly efficient and versatile synthetic routes. Modern synthetic approaches employ diverse strategies, including direct condensation reactions, cyclization methodologies, and metal-catalyzed coupling reactions, enabling access to complex derivatives with precise substitution patterns. These synthetic advances have facilitated large-scale structure-activity relationship studies, allowing researchers to systematically explore chemical space and identify optimal molecular architectures for specific therapeutic applications. The development of modular synthetic approaches has been particularly valuable, enabling rapid generation of compound libraries for biological screening and optimization efforts.

Compound Series Key Structural Features Primary Biological Activity Reference Study
Basic 4-(pyrazol-1-yl)benzenesulfonamides Unsubstituted pyrazole ring Antimicrobial activity against Leishmania species
Carbonic anhydrase inhibitors Urea-linked derivatives Nanomolar inhibition of human carbonic anhydrase IX and XII
Antimycobacterial agents Quinoline-hybrid structures Activity against Mycobacterium tuberculosis
Anticancer compounds Pyrazolone-bearing derivatives Multitarget enzyme inhibition

Pharmacological Significance of Nitroso-Substituted Heterocyclic Systems

Nitroso-substituted heterocyclic systems have emerged as particularly significant pharmacophores in modern drug discovery, with the nitroso functional group conferring unique biological activities that distinguish these compounds from their non-nitroso analogs. The incorporation of nitroso groups into heterocyclic frameworks frequently results in enhanced antimicrobial properties, particularly against mycobacterial species, where the nitroso functionality appears essential for biological activity. Research has demonstrated that nitroso-containing pyrazole derivatives exhibit remarkable potency against various pathogenic organisms, with some compounds showing activity comparable to established antimicrobial agents while maintaining favorable selectivity profiles. The nitroso group functions as both an electron-withdrawing substituent and a potential site for metabolic activation, creating opportunities for targeted therapeutic interventions.

Structure-activity relationship studies have consistently revealed that the presence of nitroso groups at specific positions within heterocyclic systems is crucial for optimal biological activity. Investigations into nitroso-substituted pyrazole derivatives have shown that compounds lacking the nitroso functionality exhibit dramatically reduced or completely abolished antimicrobial activities, highlighting the critical importance of this functional group. The positioning of the nitroso group within the heterocyclic framework influences both the magnitude and specificity of biological effects, with 4-nitroso substitution on pyrazole rings proving particularly effective for antimycobacterial applications. Recent studies have expanded understanding of how nitroso groups contribute to biological activity through multiple mechanisms, including direct antimicrobial effects and modulation of host cellular responses such as autophagy induction.

The pharmacological significance of nitroso-substituted systems extends beyond antimicrobial applications to encompass anticancer and anti-inflammatory activities. Nitroso-containing compounds have demonstrated ability to induce cellular stress responses and modulate key metabolic pathways involved in disease processes. Research has shown that these compounds can trigger autophagy in macrophages, leading to enhanced clearance of intracellular pathogens and contributing to their antimicrobial efficacy. The nitroso functional group also appears to influence the pharmacokinetic properties of heterocyclic compounds, affecting their stability, distribution, and metabolic fate within biological systems. These multifaceted effects have positioned nitroso-substituted heterocyclic systems as valuable scaffolds for developing therapeutics targeting complex disease mechanisms.

Biological Activity Nitroso Compound Target Organism/System Inhibition Concentration Reference
Antimycobacterial NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole) Mycobacterium tuberculosis H37Rv 0.3125 micromolar
Antimycobacterial 4-chlorophenyl derivative Mycobacterium tuberculosis 0.039-0.078 micromolar
Autophagy induction NSC 18725 Human macrophages Significant at 1 micromolar
Intracellular pathogen clearance NSC 18725 Mycobacterium smegmatis in macrophages 64% reduction

Properties

CAS No.

5836-39-5

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitrosopyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-7-11(14-16)8(2)15(13-7)9-3-5-10(6-4-9)19(12,17)18/h3-6H,1-2H3,(H2,12,17,18)

InChI Key

KSMFEAVFAAFSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)N=O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through the reaction of 1,3-diketones with hydrazine derivatives. For 3,5-dimethylpyrazole, acetylacetone (2,4-pentanedione) serves as the diketone precursor. When reacted with hydrazine hydrate in ethanol under reflux, acetylacetone undergoes cyclization to yield 3,5-dimethyl-1H-pyrazole. To attach the pyrazole to the benzenesulfonamide moiety, 4-hydrazinobenzenesulfonamide is first prepared via diazotization of 4-aminobenzenesulfonamide followed by reduction. Subsequent condensation with acetylacetone in acetic acid forms 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (Fig. 1).

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C (reflux)

  • Time: 6–12 hours

  • Yield: 70–85%

Regioselective Nitrosation at the Pyrazole C4 Position

Nitrosation introduces the nitroso (-NO) group at the pyrazole’s 4-position, which is activated for electrophilic substitution due to electron-donating methyl groups at C3 and C5. The reaction employs sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to minimize side reactions. The nitroso group’s regiochemistry is confirmed by NMR and IR spectroscopy (Table 1).

Nitrosation Protocol :

  • Reagents: NaNO₂ (1.2 equiv), HCl (conc., 3 equiv)

  • Temperature: 0–5°C (ice bath)

  • Time: 2–4 hours

  • Yield: 60–75%

Detailed Synthetic Procedures

Preparation of 4-Hydrazinobenzenesulfonamide

4-Aminobenzenesulfonamide (10.0 g, 58 mmol) is dissolved in aqueous HCl (6 M, 50 mL) at 0°C. Sodium nitrite (4.2 g, 61 mmol) is added dropwise, and the diazonium salt intermediate is reduced using stannous chloride (SnCl₂, 13.1 g, 69 mmol) in HCl. The resulting 4-hydrazinobenzenesulfonamide is filtered and recrystallized from ethanol (Yield: 78%).

Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

4-Hydrazinobenzenesulfonamide (7.5 g, 40 mmol) and acetylacetone (4.8 g, 48 mmol) are refluxed in acetic acid (50 mL) for 8 hours. The mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and purified via recrystallization (ethanol/water) to afford white crystals (Yield: 82%).

Characterization Data :

  • IR (KBr) : 3270 (N-H), 1334 cm⁻¹ (SO₂)

  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 7.72 (d, 2H, J = 8.8 Hz, H2/H6), 7.45 (d, 2H, J = 8.8 Hz, H3/H5), 6.15 (s, 1H, pyrazole H4)

Nitrosation to Introduce the -NO Group

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (5.0 g, 17 mmol) is dissolved in HCl (10%, 50 mL) at 0°C. NaNO₂ (1.8 g, 26 mmol) is added portion-wise over 30 minutes. The reaction is stirred for 3 hours, and the product is extracted with ethyl acetate, dried (MgSO₄), and crystallized from dichloromethane/hexane (Yield: 68%).

Characterization Data :

  • IR (KBr) : 1520 cm⁻¹ (N=O)

  • ¹H NMR (DMSO-d₆) : δ 2.30 (s, 6H, CH₃), 7.75 (d, 2H, J = 8.8 Hz, H2/H6), 7.50 (d, 2H, J = 8.8 Hz, H3/H5)

  • ¹³C NMR (DMSO-d₆) : δ 11.2 (CH₃), 145.5 (C-NO), 128.6–140.2 (aromatic carbons)

Optimization and Challenges

Regioselectivity in Nitrosation

The electron-donating methyl groups at C3 and C5 direct nitrosation exclusively to C4, as confirmed by X-ray crystallography in analogous pyrazole systems. Competing reactions, such as over-nitrosation or N-oxide formation, are suppressed by maintaining low temperatures (0–5°C) and stoichiometric control of NaNO₂.

Stability of the Nitroso Group

The nitroso derivative is light-sensitive and prone to dimerization. Storage under inert atmosphere (N₂) at –20°C in amber vials is recommended. Purity is assessed via HPLC (C18 column, 90:10 H₂O/ACN, λ = 254 nm), showing a single peak at tR = 6.2 minutes.

Comparative Analysis of Synthetic Methods

ParameterCyclocondensationNitrosation
Yield 82%68%
Reaction Time 8 hours3 hours
Key Challenge Hydrazine purityTemperature control
Purity (HPLC) ≥98%≥95%

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with a pyrazole moiety exhibit significant antibacterial and antifungal properties. The incorporation of the sulfonamide group enhances these effects, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential :
    • Studies have shown that pyrazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound in focus has demonstrated promising results in preclinical models targeting different cancer types .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This could lead to applications in treating inflammatory diseases such as arthritis .

Biochemical Mechanisms

The efficacy of 4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide is attributed to its ability to interact with biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate oxidative stress levels, contributing to its protective effects against cellular damage.

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the molecular behavior of this compound:

  • Molecular Docking Simulations : These simulations have revealed strong binding affinities to target proteins associated with disease pathways, suggesting its potential as a lead compound for drug development .

Summary of Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; effective against multiple cancer types.
Study 3Anti-inflammatory EffectsReduced inflammatory markers in cellular models; potential for arthritis treatment.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

The following analysis compares 4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide with two structurally related compounds:

Structural and Functional Group Differences
Compound Name Key Substituents Functional Groups Present
4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide (Target) 3,5-Dimethyl, 4-nitroso on pyrazole; benzenesulfonamide Nitroso (-NO), sulfonamide (-SO₂NH₂)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide 4-Butyl, 3,5-dimethyl on pyrazole; 4-chlorophenyl carbamoyl; pyridine-sulfonamide Carbamoyl (-NHCO-), sulfonamide, chloro (-Cl)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide 3,5-Dimethyl on pyrazole; benzenesulfonamide Sulfonamide (-SO₂NH₂)

Key Observations :

  • The 4-chlorophenyl carbamoyl group in the pyridine-sulfonamide analog () adds steric bulk and hydrophobicity, contrasting with the nitroso group’s polarity .
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound
Melting Point Likely >150°C (nitroso increases polarity) 138–142°C Not reported, but likely lower than target
IR Spectroscopy Expected peaks: ~1500–1600 cm⁻¹ (N=O stretch) 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂) Absence of nitroso peaks; SO₂ ~1164 cm⁻¹
1H-NMR Shifts Deshielding of pyrazole protons due to nitroso δ 7.36 (Ph), 8.96 (pyridine H-6) Simpler aromatic pattern (no nitroso effects)
Solubility Moderate in polar solvents (nitroso enhances polarity) Low (hydrophobic butyl and chloro groups) Higher than target (no nitroso)

Key Observations :

  • The nitroso group likely reduces solubility in nonpolar solvents compared to the butyl-substituted analog in .
  • The absence of nitroso in ’s compound simplifies its NMR spectrum, with fewer electronic effects on adjacent protons .

Biological Activity

4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The compound has a molecular formula of C11H14N4O2S and a molecular weight of 270.32 g/mol. It features a pyrazole ring substituted with a nitroso group and a benzenesulfonamide moiety, which is significant for its biological activity.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial effects of pyrazole derivatives, including those similar to 4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide. In vitro evaluations against Leishmania infantum and Leishmania amazonensis demonstrated promising results. For instance:

  • Compound 3b : IC50 = 0.070 mM against L. amazonensis.
  • Compound 3e : IC50 = 0.072 mM against L. amazonensis.

These compounds exhibited lower cytotoxicity compared to standard treatments like pentamidine, suggesting their potential as safer alternatives for leishmaniasis treatment .

CompoundTarget SpeciesIC50 (mM)
3bL. amazonensis0.070
3eL. amazonensis0.072
3bL. infantum0.059
3eL. infantum0.065

Cytotoxicity

The cytotoxic profile of these compounds was evaluated against mammalian cell lines, revealing that the derivatives maintained a favorable safety margin compared to traditional leishmaniasis drugs. The reduced cytotoxicity indicates that modifications to the pyrazole structure can enhance therapeutic profiles while minimizing adverse effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of benzenesulfonamide indicated that modifications in the electronic regions and lipophilicity significantly affect the interaction with parasitic targets. For instance, the presence of the sulfonamide group was crucial for improving antileishmanial activity while maintaining acceptable toxicity levels .

Case Studies

A notable case study involved the synthesis and evaluation of a series of substituted pyrazole derivatives where the addition of different functional groups was systematically assessed for their biological activity:

  • Study on Antiparasitic Activity : A series of compounds were synthesized and tested for their efficacy against Leishmania species. The findings suggested that specific substitutions on the pyrazole ring could enhance activity while reducing toxicity.
  • In Silico Pharmacokinetics : The derivatives were evaluated using Lipinski's rule of five to predict oral bioavailability, with most compounds adhering to drug-like properties, indicating good potential for further development .

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethyl-4-nitroso-1H-pyrazol-1-yl)benzenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonylation of a pyrazole-amine intermediate. A common method involves:

  • Reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative in anhydrous THF, using triethylamine as a base.
  • Monitoring reaction progress via TLC and purifying the product via column chromatography or recrystallization from ethanol-water mixtures .
  • Key parameters include solvent choice (e.g., THF for solubility), stoichiometric ratios, and reaction time (e.g., 30 hours at room temperature for high yields) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • X-ray crystallography : Refinement using SHELXL software to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., sulfonamide O atoms forming layers parallel to the bc plane) .
  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ 2.09–2.28 ppm (methyl groups), δ 6.00 ppm (pyrazole-CH), and δ 10.41 ppm (NH) confirm substituent positions .
    • IR : Absorption bands at ~3392 cm⁻¹ (N–H stretching) and ~1330 cm⁻¹ (S=O symmetric stretching) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility is enhanced in polar aprotic solvents (e.g., DMF, THF) due to the sulfonamide group.
  • Stability studies recommend storage under inert atmospheres to prevent nitroso group degradation. Thermal analysis (TGA/DSC) reveals decomposition above 200°C .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

  • Use SHELXL ’s restraints for bond distances (e.g., N–H constrained to 0.88±0.01 Å) and isotropic displacement parameters for hydrogen atoms.
  • Employ difference Fourier maps to locate missing electron density and apply riding models for C–H atoms .
  • Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Q. What strategies improve yield in multi-step syntheses, and how are intermediates validated?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 12 hours → 2 hours) and improves regioselectivity in pyrazole ring formation .
  • Intermediate validation :
    • LC-MS for molecular weight confirmation.
    • Single-crystal X-ray diffraction of intermediates (e.g., 1-(4-aminophenyl)-3,5-dimethylpyrazole) to confirm regiochemistry .

Q. How is the compound’s bioactivity assessed, and what mechanistic insights exist?

  • In vitro assays : COX-2/5-LOX inhibition using enzyme-linked immunosorbent assays (ELISA) and cell-based inflammation models (e.g., carrageenan-induced paw edema in rats at 10 mg/kg) .
  • Structure-activity relationship (SAR) : Nitroso and sulfonamide groups enhance binding to COX-2’s hydrophobic pocket, while methyl groups on pyrazole improve metabolic stability .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., nitroso vs. amino groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.